![molecular formula C13H9NO2S B12306919 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-acetylbenzofuran with appropriate thiazole derivatives under specific conditions. For instance, the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions yields the desired product . The crude product is then purified by crystallization using dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, in a study examining various thiazole derivatives, it was found that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Compound | MIC (μg/mL) | Activity |
---|---|---|
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one | 93.7 - 46.9 | Good antibacterial activity |
Standard (Ampicillin) | < 100 | Reference for comparison |
Anticancer Potential
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma cells (HCT-15). The structure–activity relationship (SAR) analysis indicates that the presence of specific substituents can enhance the anticancer efficacy .
Anticonvulsant Properties
Research has also highlighted the anticonvulsant properties of thiazole-containing compounds. A study indicated that certain thiazole derivatives exhibited strong anticonvulsant activity in animal models, providing a protective index that suggests potential for further development as anticonvulsant agents .
Case Study 1: Antimicrobial Efficacy
In a comparative study of synthesized thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
A series of benzofuran-thiazole hybrids were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results showed that modifications on the thiazole ring led to increased cytotoxicity against HCT-15 cells, indicating the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of 1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that certain derivatives of benzofuran compounds exhibit pro-oxidative effects, increasing reactive oxygen species in cancer cells and inducing apoptosis . The compound may also inhibit the release of proinflammatory cytokines, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one: This compound has similar structural features and exhibits biological activities such as anti-tumor and antibacterial properties.
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Another benzofuran derivative with notable biological activities.
Biological Activity
1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one is a compound that combines the pharmacologically significant benzofuran and thiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzofuran and thiazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against a range of pathogens:
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Candida albicans | 3.92–4.01 | |
Aspergillus niger | 4.01–4.23 | |
Staphylococcus aureus | 0.4–0.8 | |
E. coli | 0.4–1.6 |
The presence of electron-withdrawing groups has been shown to enhance antimicrobial activity, suggesting that modifications to the chemical structure could improve efficacy.
Anticancer Activity
Research has also indicated that benzofuran derivatives possess anticancer properties. A study focusing on similar compounds reported significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often exhibit inhibitory effects on key enzymes involved in microbial metabolism and cancer cell survival.
- DNA Interaction : Some studies suggest that benzofuran derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have illustrated the practical applications of compounds similar to this compound in clinical settings:
- Antimicrobial Efficacy : A clinical trial evaluated a thiazole derivative's effectiveness against resistant strains of bacteria, reporting a significant reduction in infection rates when used in combination therapy.
- Cancer Treatment : In vitro studies using MCF-7 cells showed that treatment with benzofuran derivatives resulted in a marked decrease in cell viability compared to control groups.
Properties
Molecular Formula |
C13H9NO2S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C13H9NO2S/c1-8(15)10-7-17-13(14-10)12-6-9-4-2-3-5-11(9)16-12/h2-7H,1H3 |
InChI Key |
HRTGGLZFBUPXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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